

optimizing Boc-Asn-OBzl synthesis yield

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Compound Focus: Boc-asn-obzl

CAS No.: 13512-57-7

Cat. No.: S688887

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Synthesis Methods & Yield Data

The table below summarizes key parameters from published synthetic procedures for **Boc-Asn-OBzl**.

Method / Citation	Reported Yield	Key Reagents & Conditions	Notes
CS ₂ CO ₃ / DMF [1]	51%	Boc-Asp-OH, CS ₂ CO ₃ , Benzyl Bromide, DMF, room temperature, overnight [1]	A detailed, user-provided experimental procedure is available.
Literature Procedure 1 [2]	~86%	Information not fully specified in available abstract [2]	Suggests potential for high yield under optimized conditions.
Literature Procedure 2 [2]	~49%	Information not fully specified in available abstract [2]	Highlights variability in outcomes based on method.
Mixed Anhydride [3]	Not specified for monomer	Isobutylchloroformate, Boc-L-asparagine, HCl•L-Pro-OBzl [3]	Used for dipeptide synthesis; confirms applicability of method.

FAQs & Troubleshooting Guide

Here are answers to common challenges in **Boc-Asn-OBzl** synthesis and related Boc-SPPS.

Q1: What is the primary side reaction to avoid when working with Boc-Asn derivatives, and how can it be prevented?

- **The Problem:** The primary side reaction is the **dehydration of the asparagine side chain**. During synthesis, particularly when forming dipeptides like Boc-Asn-Pro-OBzl, the Asn side chain can dehydrate to form a nitrile, resulting in the side product **Boc- β -cyano-L-alanine-L-Pro-OBzl** [3].
- **The Solution:** Carefully control reaction conditions. Using low temperatures during coupling and avoiding overly harsh dehydrating conditions can minimize this side reaction.

Q2: How can I protect the Asn side chain to prevent side reactions during peptide chain elongation?

- **The Solution:** Using a protected derivative of Boc-Asn is standard practice. In **Boc-SPPS**, the side chain is typically protected with a **xanthenyl (Xan) group** (Boc-Asn(Xan)-OH) [4]. Research also explores other protective groups, such as the **1-tetralinyl (Tet) group** (Boc-Asn(Tet)-OH), which is stable during Boc-SPPS and can be removed during final resin cleavage with strong acids like TFMSA [5].

Q3: What are the critical considerations for cleaving my peptide from the resin in Boc-SPPS?

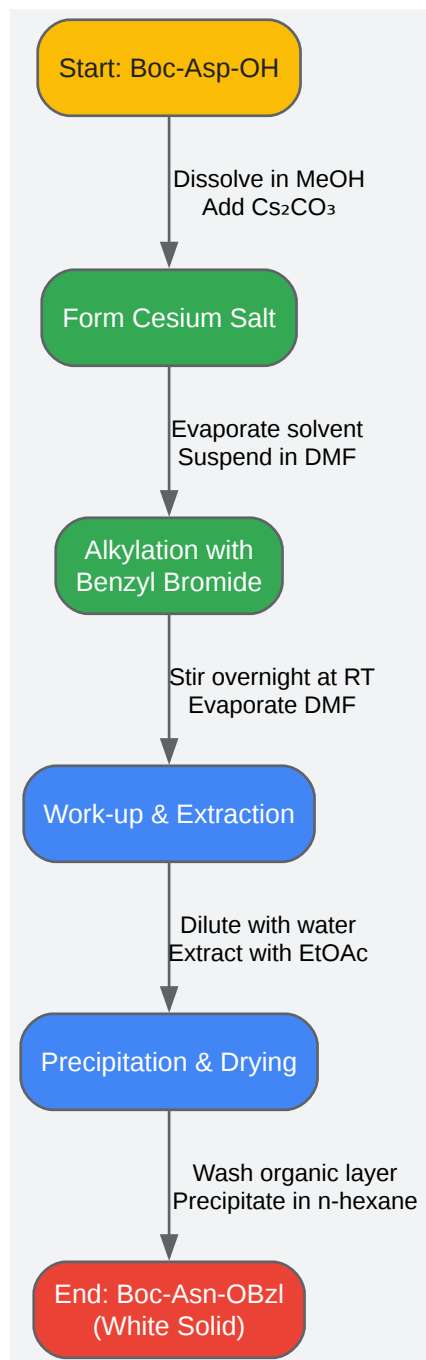
- Boc-SPPS requires strong acids like **anhydrous HF** or **TFMSA (trifluoromethanesulfonic acid)** for final resin cleavage and side-chain deprotection [4] [5] [6].
- **Safety Warning:** Anhydrous HF is **extremely toxic, corrosive, and volatile**, requiring specialized, HF-resistant apparatus and strict safety protocols. TFMSA is also highly corrosive [6].
- **Pre-Cleavage Steps:** Before cleavage, the N-terminal Boc group must be removed with TFA. If your peptide contains Trp(For) or His(Dnp), these protecting groups require specific pre-cleavage treatments with piperidine/DMF and thiophenol, respectively [6].
- **Use Scavengers:** Always include scavengers like anisole, p-thiocresol, or DMS in your cleavage mixture to prevent alkylation of sensitive residues (Trp, Tyr, Met) by stable carbocations generated during cleavage [6].

Detailed Experimental Protocol

Based on the search results, here is a detailed procedure for the synthesis of **Boc-Asn-OBzl**.

Synthesis of Boc-Asn-OBzl via Cesium Salt Method [1]

This workflow outlines the key stages of the synthesis process:



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Procedure:

- **Form Cesium Salt:** Dissolve Boc-Asp-OH (20.7 g, 89.1 mmol) in methanol (500 mL). Add cesium carbonate (15.97 g, 49 mmol) and stir until the reaction is complete. Evaporate the solvent to obtain a white solid [1].

- **Alkylation:** Dissolve the resulting solid in N,N-Dimethylformamide (DMF, 200 mL) to form a suspension. Slowly add benzyl bromide (11.6 mL, 98 mmol) dropwise to the suspension. Stir the mixture at room temperature overnight [1].
- **Work-up and Isolation:** After the reaction is complete, evaporate the DMF under reduced pressure. Dilute the residue with water (300 mL) and extract the mixture with ethyl acetate (200 mL). Wash the organic phase with brine (50 mL) and remove the solvent under reduced pressure to obtain the crude product [1].
- **Purification:** Suspend the crude product in n-hexane (160 mL), then filter and dry the solid under vacuum to yield **Boc-Asn-OBzl** as a white solid (14.68 g, 51%) [1].

Characterization Data (from literature):

- **Melting Point:** 113-115°C [1] (Note: Another source lists 124-126°C [1], indicating potential polymorphic forms or purity differences).
- **Molecular Formula:** C₁₆H₂₂N₂O₅ [2]
- **Molecular Weight:** 322.36 g/mol [1]

Key Optimization Strategies

- **Preventing Dehydration:** The potential for Asn side-chain dehydration is a key concern [3]. Using the cesium salt method described may provide a gentler alternative to more aggressive coupling agents, helping to minimize this side reaction.
- **Confirming Orthogonality:** Remember that in Boc-SPPS, both the N-terminal Boc group and many side-chain protecting groups (e.g., Bzl, OBzl) are acid-labile [4]. This demands careful selection of deprotection and cleavage conditions to avoid premature removal of side-chain protections.
- **Analytical Monitoring:** Utilize techniques like TLC, HPLC, and LC-MS to monitor the reaction progress, check for the formation of dehydration by-products, and confirm the identity and purity of your final compound.

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